1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole
Overview
Description
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a methyl group on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with hydrazine hydrate and acetylacetone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromo or chloro substituents, leading to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1-(2-bromo-5-chlorophenyl)-3-methyl-1H-pyrazole: Similar structure but with a different position of the methyl group.
1-(2-bromo-4-chlorophenyl)-5-methyl-1H-pyrazole: Similar structure but with a different position of the chloro substituent.
1-(2-bromo-5-fluorophenyl)-5-methyl-1H-pyrazole: Similar structure but with a fluorine substituent instead of chlorine.
Uniqueness
1-(2-bromo-5-chlorophenyl)-5-methyl-1H-pyrazole is unique due to the specific arrangement of the bromo, chloro, and methyl substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-5-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-7-4-5-13-14(7)10-6-8(12)2-3-9(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMVVXQVLRSZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=C(C=CC(=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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